4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a butanedioate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a biochemical probe and as a tool for studying enzyme mechanisms.
Medicine: Research has explored its potential as a precursor for developing new drugs, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that the pyrrolidinone ring and the butanedioate ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diroximel fumarate: A prodrug form of monomethyl fumarate, used in the treatment of multiple sclerosis.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18N2O8 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24) |
InChI Key |
PKRDCYKLERFBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.